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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)propanoic acid

Cat. No.: B1351217

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
(Quinolin-8-yloxy)propanoic acid, a molecule of interest in medicinal chemistry and materials
science. Due to the limited availability of direct experimental spectra for this specific compound,
this document presents a comprehensive analysis based on established spectroscopic
principles and data from structurally related analogs. This guide is intended to serve as a
valuable resource for researchers in the synthesis, characterization, and application of
quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(Quinolin-8-yloxy)propanoic acid. These
predictions are derived from the analysis of spectroscopic data for quinolin-8-ol, propanoic
acid, and 2-(quinolin-8-yloxy)acetic acid.

Table 1: Predicted *H NMR Data

Solvent: CDCIs, Reference: TMS at 0.00 ppm
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale for
Prediction

1H

H-2 (Quinoline)

The proton at
position 2 of the
quinoline ring is
expected to be
the most
deshielded
aromatic proton
due to the
electronegativity
of the adjacent

nitrogen atom.

1H

H-4 (Quinoline)

The proton at
position 4 is also
significantly
deshielded by
the nitrogen

atom.

1H

H-5 (Quinoline)

Aromatic proton
on the

carbocyclic ring
of the quinoline

moiety.

1H

H-3 (Quinoline)

Aromatic proton
on the
heterocyclic ring
of the quinoline

moiety.

1H

H-6 (Quinoline)

Aromatic proton
on the

carbocyclic ring
of the quinoline

moiety.
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Aromatic proton
~7.2 dd 1H H-7 (Quinoline) adjacent to the

ether linkage.

The methine
proton is
] deshielded by
CH (Propanoic ]
~4.9 q 1H ) the adjacent
acid)
oxygen and

carboxylic acid

group.

The methyl
CHs (Propanoic protons are
acid) coupled to the

methine proton.

The carboxylic
acid proton
typically appears
as a broad

>10 brs 1H COOH singlet at a high
chemical shift
and is
exchangeable
with D20.

Table 2: Predicted **C NMR Data

Solvent: CDCIz
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Chemical Shift (6, ppm)

Assignment

Rationale for Prediction

~175

C=0

The carbonyl carbon of the
carboxylic acid is highly
deshielded.

~155

C-8 (Quinoline)

The carbon atom of the
quinoline ring directly attached
to the ether oxygen is
expected to be significantly
deshielded.

~149

C-2 (Quinoline)

The carbon adjacent to the

nitrogen in the quinoline ring.

~140

C-8a (Quinoline)

Quaternary carbon at the ring

junction.

~136

C-4 (Quinoline)

Aromatic carbon deshielded by

the nitrogen atom.

~129

C-5 (Quinoline)

Aromatic carbon in the

carbocyclic ring.

~126

C-4a (Quinoline)

Quaternary carbon at the ring

junction.

~122

C-6 (Quinoline)

Aromatic carbon in the

carbocyclic ring.

~121

C-3 (Quinoline)

Aromatic carbon in the

heterocyclic ring.

~110

C-7 (Quinoline)

Aromatic carbon adjacent to

the ether linkage.

CH (Propanoic acid)

The methine carbon is
deshielded by the adjacent

oxygen atom.

~18

CHs (Propanoic acid)

The methyl carbon of the

propanoic acid moiety.
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber . . Rationale for
Intensity Assignment L
(cm™) Prediction
The characteristic
O-H stretch broad absorption due
3300-2500 Broad, Strong (Carboxylic acid to hydrogen bonding
dimer) of the carboxylic acid
group.[1]
Stretching vibrations
~3050 Medium C-H stretch (Aromatic)  of the C-H bonds on
the quinoline ring.
Asymmetric and
) ] ] symmetric stretching
~2980, ~2940 Medium C-H stretch (Aliphatic)
of the methyl and
methine groups.
The carbonyl stretch
is a strong and
C=0 stretch o
~1710 Strong ) ) characteristic
(Carboxylic acid) ]
absorption for
carboxylic acids.[2]
) C=C and C=N stretch Aromatic ring
~1600, ~1500 Medium-Strong o ) o
(Quinoline ring) stretching vibrations.
The stretching
~1250 Strong C-O stretch (Ether) vibration of the aryl-
alkyl ether linkage.
The C-O single bond
C-O stretch
~1220 Strong ) ) stretch of the
(Carboxylic acid) ] ]
carboxylic acid group.
Characteristic out-of-
] O-H bend (Out-of- plane bending of the
~900 Broad, Medium

plane)

hydrogen-bonded
hydroxyl group.
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Table 4: Predicted Mass Spectrometry Data

lonization Method: Electron lonization (EI)

m/z Predicted Fragment Rationale for Prediction

217 [M]* Molecular ion peak.

Fragmentation involving the

loss of the propanoic acid side

145 [CoH7NO]* _ o o
chain, resulting in the quinolin-
8-ol radical cation.
Loss of CO from the quinolin-
117 [CsH7N]*
8-ol fragment.
Propanoic acid radical cation
73 [CsHs02]*
fragment.
45 [COOH]* Carboxyl radical fragment.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and
spectroscopic analysis of 2-(Quinolin-8-yloxy)propanoic acid.

Synthesis Protocol

A plausible synthetic route involves a Williamson ether synthesis.

» Reaction Setup: To a solution of quinolin-8-ol (1 equivalent) in a suitable polar aprotic solvent
such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate
(K2COs3, 1.5 equivalents).

o Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add ethyl
2-bromopropanoate (1.2 equivalents) dropwise.

¢ Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-

layer chromatography (TLC).
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» Workup: After completion, cool the reaction to room temperature and pour it into ice-cold
water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic
layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

« Purification of Ester: Purify the crude ethyl 2-(quinolin-8-yloxy)propanoate by column
chromatography on silica gel.

o Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an agueous solution of
sodium hydroxide (2 equivalents). Stir the mixture at room temperature or with gentle heating
until the hydrolysis is complete (monitored by TLC).

« |solation of Acid: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the
product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(Quinolin-
8-yloxy)propanoic acid.

Spectroscopic Analysis Protocols

e NMR Spectroscopy:

o Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDClIs) or
dimethyl sulfoxide (DMSO-de).

o Add a small amount of tetramethylsilane (TMS) as an internal standard.
o Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o Process the spectra using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

e IR Spectroscopy:

o For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample
directly on the ATR crystal.[3][4]

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.
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o Record the spectrum in the range of 4000-400 cm~2.

o Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the
measurement.

e Mass Spectrometry:

o Introduce a dilute solution of the sample into the mass spectrometer via a direct infusion or
through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

o Use Electron lonization (El) for a hard ionization technique that provides fragmentation
patterns useful for structural elucidation.[5]

o Alternatively, use a soft ionization technique like Electrospray lonization (ESI) to primarily
observe the molecular ion.

o Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragment ions.

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a novel chemical compound like 2-(Quinolin-8-yloxy)propanoic acid.
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NaOH, EtOH/H:0
Williamson Ether Synthesis Ester Hydrolysis

Click to download full resolution via product page
Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized
protocols that can aid researchers in the identification and characterization of 2-(Quinolin-8-
yloxy)propanoic acid. Experimental verification of this data is a crucial next step for any
further research or development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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